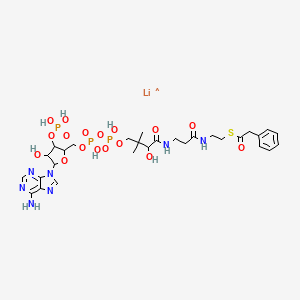
6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Vue d'ensemble
Description
6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, also known as MTDT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MTDT is a heterocyclic compound that contains a triazine ring and a thioxo group. It has been synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Glycosylation and Antimicrobial Evaluation
El‐Barbary, Hafiz, and Abdel-wahed (2010) investigated the glycosylation of 6-substituted-1,2,4-triazines and evaluated their antimicrobial properties. They found that these compounds, through a series of reactions including hydrazinolysis and cyclocondensation, could be converted into derivatives with significant antimicrobial activity (El‐Barbary, Hafiz, & Abdel-wahed, 2010).
Biocidal Effect and Synthesis of Nanomeric Compounds
Makki, Abdel-Rahman, and El-Shahawi (2014) synthesized new nanomeric fused cyclic thiosemicarbazones and their mercury(II) salts, exploring their biocidal effect and potential as molluscicidal agents against snails responsible for Bilharziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. They demonstrated that these derivatives exhibit good to moderate activities against various microorganisms, showcasing the potential of 1,2,4-triazine derivatives in developing antimicrobial agents (Bektaş et al., 2007).
Diorganotin(IV) Complexes and Their Crystal Structures
López-Torres et al. (2003) explored the synthesis of diorganotin(IV) complexes with a cyclic thiosemicarbazone ligand. Their research provided insights into the crystal structures of these complexes, revealing the bonding and geometry around the tin atoms (López-Torres et al., 2003).
Aqua Mediated Synthesis and Biological Activities
Sachdeva et al. (2012) performed an aqua-mediated synthesis of novel thioxo-1,2,4-triazin-5(2H)-one and triazinoindole derivatives, evaluating their antibacterial and antifungal activities. Their work demonstrates the efficiency of green chemistry approaches in synthesizing bioactive compounds (Sachdeva et al., 2012).
Mécanisme D'action
Target of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
Similar compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may reduce inflammation and promote neuroprotection.
Pharmacokinetics
Related compounds have been found to present satisfactory drug-like characteristics and adme properties .
Result of Action
The compound likely exhibits neuroprotective and anti-inflammatory effects. It may reduce inflammation and promote neuroprotection by inhibiting the ER stress pathway and the NF-kB inflammatory pathway .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-7-4-2-6(3-5-7)8-9(14)11-10(16)13-12-8/h2-5H,1H3,(H2,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMUFAGEOUHHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427687 | |
| Record name | 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
CAS RN |
27623-06-9 | |
| Record name | 6-(4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















